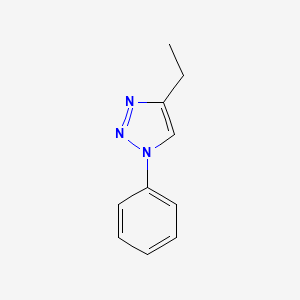

4-ethyl-1-phenyl-1H-1,2,3-triazole

Vue d'ensemble

Description

4-ethyl-1-phenyl-1H-1,2,3-triazole is a type of 1,2,3-triazole, a class of heterocyclic compounds . The 1,2,3-triazole ring is of great importance in the fields of chemistry and chemical biology due to its unique properties, inert nature, and ability to mimic amide bonds .

Synthesis Analysis

The synthesis of 1,2,3-triazoles has been a subject of extensive research. A robust and versatile protocol for the synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst . This methodology allowed for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields .Molecular Structure Analysis

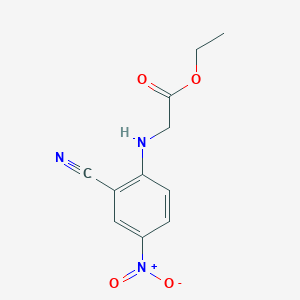

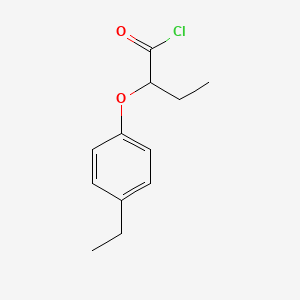

The molecular structure of 4-ethyl-1-phenyl-1H-1,2,3-triazole is characterized by a 1,2,3-triazole ring attached to a phenyl group and an ethyl group . The 1,2,3-triazole ring is a five-membered ring containing two carbon atoms and three nitrogen atoms .Chemical Reactions Analysis

1,2,3-Triazoles are known for their high chemical stability. They are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperatures . The copper-catalyzed 1,3-dipolar Huisgen cycloaddition of azides to alkynes, known as the CuAAC reaction, is a common method for the synthesis of 1,2,3-triazoles .Physical And Chemical Properties Analysis

1,2,3-Triazoles have numerous useful properties like high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . These features make the substituted 1,2,3-triazole motif structurally resembling to the amide bond .Applications De Recherche Scientifique

Corrosion Inhibition

- Ecological Corrosion Inhibitors : Triazole derivatives, including those related to 4-ethyl-1-phenyl-1H-1,2,3-triazole, have been investigated as ecological corrosion inhibitors for mild steel in acidic environments. They function as mixed-type inhibitors and demonstrate high inhibition efficiency, attributed to their adsorption onto steel surfaces through both physical and chemical bonds (Nahlé et al., 2021).

Synthesis Methodologies

- Efficient Synthesis Techniques : Research has explored efficient synthesis methods for triazole derivatives. For instance, a study detailed an alternative route for synthesizing ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate, demonstrating the versatility and potential for facile production of these compounds (Chen et al., 2010).

Material Science

- Metal-Organic Frameworks : Lanthanide metal-organic frameworks using triazole-based ligands, related to 4-ethyl-1-phenyl-1H-1,2,3-triazole, have been synthesized. These frameworks exhibit promising properties for luminescence sensing of metal ions and nitroaromatic compounds, indicating potential applications in sensing technologies and material science (Wang et al., 2016).

Pharmacology

- Antimicrobial and Antichagasic Agents : Some triazole derivatives exhibit antimicrobial activities and have been studied for their potential as antichagasic agents, suggesting their relevance in pharmacological research and drug development (Silva et al., 2021).

Mécanisme D'action

Target of Action

The primary targets of 4-ethyl-1-phenyl-1H-1,2,3-triazole are carbonic anhydrase-II enzyme and EGFR receptors . These targets play crucial roles in various biological processes. Carbonic anhydrase-II is involved in maintaining pH balance and fluid balance in the body, while EGFR receptors are involved in cell growth and proliferation.

Mode of Action

4-Ethyl-1-phenyl-1H-1,2,3-triazole interacts with its targets through various mechanisms. The 1,2,3-triazole ring interacts with the amino acids present in the active site of EGFR receptors through various interactions like electrostatic interaction, Pi-anion interaction, H-bonding, and Van der Waals interaction . In the case of carbonic anhydrase-II, the compound exhibits inhibitory potential through direct binding with the active site residues .

Biochemical Pathways

The compound affects the biochemical pathways associated with its targets. In the case of carbonic anhydrase-II, the compound inhibits the enzyme, affecting the conversion of carbon dioxide and water into bicarbonate and protons, a crucial process in maintaining pH and fluid balance . For EGFR receptors, the compound’s interaction can affect the downstream signaling pathways involved in cell growth and proliferation .

Result of Action

The molecular and cellular effects of 4-ethyl-1-phenyl-1H-1,2,3-triazole’s action depend on its interaction with its targets. By inhibiting carbonic anhydrase-II, the compound can affect pH and fluid balance . By interacting with EGFR receptors, it can influence cell growth and proliferation .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets and its overall effectiveness. For instance, the compound’s inhibitory activity against carbonic anhydrase-II was observed in an aqueous medium

Safety and Hazards

While specific safety and hazard information for 4-ethyl-1-phenyl-1H-1,2,3-triazole was not found, it’s important to note that chemicals should always be handled with appropriate safety measures. For example, some chemicals are considered hazardous by the OSHA Hazard Communication Standard and may be harmful if swallowed, cause serious eye irritation, or may damage fertility .

Orientations Futures

Propriétés

IUPAC Name |

4-ethyl-1-phenyltriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-2-9-8-13(12-11-9)10-6-4-3-5-7-10/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIHFLRWZBPPLLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN(N=N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethyl-1-phenyl-1H-1,2,3-triazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1393914.png)

![2-[(4-Fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1393917.png)

![4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzoyl chloride](/img/structure/B1393918.png)

![3-[(2-Fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1393919.png)

![3-Ethoxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzoyl chloride](/img/structure/B1393921.png)

![2-[(4-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1393929.png)